Methoxycoronarin D

Description

Properties

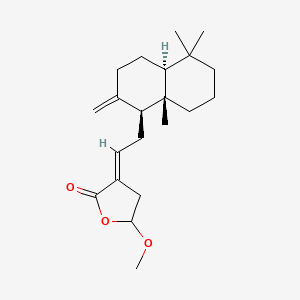

IUPAC Name |

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/b15-8+/t16-,17-,18?,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVHMYNDGVQIQD-CDRZHGAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Synthesis of Methoxycoronarin D: A Technical Whitepaper on Proposed Initial Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methoxycoronarin D, a putative derivative of the natural labdane diterpene Coronarin D, holds potential for further investigation in drug discovery programs. Despite significant interest in the biological activities of the coronarin family, a total synthesis of Methoxycoronarin D has not yet been reported in the scientific literature. This technical guide addresses this gap by proposing a plausible initial semi-synthetic pathway from the readily available precursor, Coronarin D. This document provides a comprehensive overview of the proposed synthetic strategy, detailed hypothetical experimental protocols, and requisite visualizations to aid researchers in the potential synthesis of this compound.

Introduction

Coronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium.[1][2] It has garnered attention for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Methoxycoronarin D, as its name suggests, is a methoxylated derivative of Coronarin D. While the specific structure and biological profile of Methoxycoronarin D are not extensively documented in publicly available research, its potential as a novel therapeutic agent warrants the exploration of its synthetic accessibility.

This whitepaper presents a detailed theoretical framework for the initial synthesis of Methoxycoronarin D, predicated on the semi-synthesis from Coronarin D. The proposed pathway is based on established principles of organic synthesis and aims to provide a practical starting point for researchers in the field.

Proposed Semi-Synthesis of Methoxycoronarin D from Coronarin D

The most logical and efficient approach to obtaining Methoxycoronarin D is through the selective methylation of one of the hydroxyl groups of Coronarin D. Coronarin D possesses two hydroxyl groups: a primary allylic alcohol and a secondary alcohol. The selective methylation of one of these hydroxyls would yield Methoxycoronarin D.

Retrosynthetic Analysis

The proposed retrosynthesis of Methoxycoronarin D (assuming methylation at the primary alcohol for this theoretical model) starts from the target molecule and disconnects the methyl ether bond, leading back to Coronarin D and a methylating agent.

Caption: Retrosynthetic analysis of Methoxycoronarin D.

Proposed Synthetic Pathway

The forward synthesis involves the direct methylation of Coronarin D. Given the presence of two hydroxyl groups, achieving selectivity is a key challenge. The primary allylic alcohol is expected to be more reactive towards many methylating agents under neutral or basic conditions due to lesser steric hindrance.

References

An In-depth Technical Guide to the Basic Biological Activity of Coronarin D

Preliminary Note: Publicly available scientific literature and bioactivity databases contain extensive information on the labdane diterpene Coronarin D . However, there is a notable absence of specific data for a compound designated "Methoxycoronarin D." Given their likely structural similarity and shared origin from the rhizomes of Hedychium coronarium, this technical guide will focus on the well-documented biological activities of Coronarin D, which is presumed to be the compound of interest for research and development professionals.

Introduction

Coronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae (ginger) family.[1][2] Traditionally, compounds from this family have been used in medicine to treat inflammatory conditions.[1] Modern scientific investigation has revealed that Coronarin D possesses a diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the modulation of critical cellular signaling pathways such as NF-κB and MAPK, which govern inflammation, cell survival, proliferation, and apoptosis.[3][4]

Core Biological Activities

Anticancer Activity

Coronarin D demonstrates significant cytotoxic and anti-proliferative effects across various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) and autophagy, and to cause cell cycle arrest.[4]

-

Nasopharyngeal Carcinoma (NPC): Coronarin D potently suppresses cell viability in NPC cell lines, inducing G2/M phase cell cycle arrest, apoptosis, and autophagy. The cytotoxic effect is mediated by an increase in reactive oxygen species (ROS).[4]

-

Oral Cancer: It effectively decreases cell viability and promotes apoptosis in human oral cancer cells.[3]

-

Osteosarcoma: Studies indicate that Coronarin D induces apoptosis in osteosarcoma cells.

-

General Cytotoxicity: It is recognized as a cytotoxic labdane-type diterpene compound.[5]

Anti-inflammatory Activity

A primary mechanism for Coronarin D's therapeutic potential is its potent anti-inflammatory action. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response.[1] By suppressing both constitutive and inducible NF-κB activation, Coronarin D can downregulate the expression of numerous NF-κB-regulated gene products involved in inflammation.[1]

Antimicrobial Activity

Coronarin D exhibits selective antimicrobial properties. It is active against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 µg/mL.[2] It shows no significant activity against Gram-negative bacteria and is only weakly active against fungi.[2] Furthermore, Coronarin D displays synergistic potential when combined with conventional antibiotics, enhancing their efficacy by 4- to 128-fold.[6]

Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes and is often constitutively active in cancer cells, promoting survival and proliferation. Coronarin D is a potent inhibitor of this pathway.[1]

-

Mechanism: It inhibits the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1]

-

Result: With IκBα remaining bound to NF-κB in the cytoplasm, the p65 subunit cannot translocate to the nucleus. This blockage prevents the transcription of NF-κB target genes that are involved in cell survival (e.g., Bcl-2, survivin), proliferation (e.g., cyclin D1, c-myc), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[1]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for transducing extracellular signals to cellular responses. Coronarin D has been shown to activate specific MAPK cascades to induce its anticancer effects.

-

Mechanism: In cancer cells, Coronarin D treatment leads to the increased production of ROS.[4] This oxidative stress subsequently activates the pro-apoptotic JNK (c-Jun N-terminal kinase) and p38 MAPK pathways.[4]

-

Result: The activation of JNK, in particular, is a major mechanism involved in triggering apoptosis in oral and nasopharyngeal cancer cells.[3][4] This suggests that Coronarin D shifts the signaling balance towards cell death.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for Coronarin D's biological activities.

Table 1: Antimicrobial Activity of Coronarin D

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Bacillus cereus | TISTR 687 | 6.25 | 12.5 | [2] |

| Staphylococcus aureus | TISTR 517 | 12.5 | 25 | [2] |

| Staphylococcus epidermidis | TISTR 518 | 12.5 | 50 | [2] |

| Enterococcus faecalis | TISTR 379 | 50 | 100 | [2] |

| Escherichia coli | TISTR 780 | >200 | >200 | [2] |

| Pseudomonas aeruginosa | TISTR 781 | >200 | >200 |[2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., human oral cancer cells) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Coronarin D (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

MTT Incubation: Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as those involved in the NF-κB and MAPK pathways.

-

Cell Lysis: Treat cells with Coronarin D as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.

Conclusion

Coronarin D is a promising natural product with a well-defined spectrum of biological activities relevant to drug development, particularly in oncology and inflammatory diseases. Its potent ability to inhibit the pro-survival NF-κB pathway while simultaneously activating pro-apoptotic MAPK signaling pathways provides a dual mechanism for inducing cancer cell death.[1][4] Furthermore, its selective antimicrobial activity against Gram-positive bacteria, coupled with its synergistic effects with existing antibiotics, presents an interesting avenue for combating infectious diseases.[2][6] Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.

References

- 1. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Coronarin D: A Technical Overview

Disclaimer: This technical guide provides a summary of the preliminary in vitro studies on Coronarin D . As of the latest available data, no specific in vitro studies have been published for Methoxycoronarin D. The information presented herein pertains to the closely related labdane diterpene, Coronarin D, and is intended to provide a relevant overview for researchers, scientists, and drug development professionals.

Introduction

Coronarin D is a labdane-type diterpene isolated from plants of the Zingiberaceae family, such as Hedychium coronarium. It has garnered significant interest in the scientific community due to its diverse and potent biological activities demonstrated in various in vitro models. This document summarizes the key findings from preliminary in vitro studies, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and a visualization of the implicated signaling pathway are provided to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Coronarin D, including its cytotoxic and antimicrobial activities.

Table 1: In Vitro Anticancer Activity of Coronarin D

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |

| A549 | Lung Cancer | MTT | IC50 | 13.49 | [1] |

| HCT-116 | Colon Cancer | MTT | IC50 | 26.03 | [1] |

| U-251 | Glioblastoma | SRB | TGI | <50 | [2] |

| 786-0 | Kidney Cancer | SRB | TGI | <50 | [2] |

| PC-3 | Prostate Cancer | SRB | TGI | <50 | [2] |

| OVCAR-3 | Ovarian Cancer | SRB | TGI | <50 | [2] |

| HaCaT | Human Keratinocytes (non-cancerous) | IC50 | 41.358 | [3] |

IC50: Half-maximal inhibitory concentration. TGI: Total growth inhibition.

Table 2: In Vitro Antimicrobial Activity of Coronarin D

| Microorganism | Type | Parameter | Value (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | MIC | 12.5 - 15.6 | [3][4][5] |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | MIC | 15.6 - 50 | [5] |

| Staphylococcus epidermidis | Gram-positive bacteria | MIC | 12.5 | [3][4] |

| Enterococcus faecalis | Gram-positive bacteria | MIC | 50 | [4] |

| Bacillus cereus | Gram-positive bacteria | MIC | 6.25 | [4] |

| Candida albicans | Yeast | MIC | 25 | [4] |

| Candida albidus | Yeast | MIC | 50 | [4] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

In Vitro Anticancer Activity Assays

3.1.1. MTT Assay for Cytotoxicity [1]

-

Cell Seeding: Cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of Coronarin D (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

3.1.2. Sulforhodamine B (SRB) Assay for Antiproliferative Activity [2]

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with Coronarin D for 48 hours.

-

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: Absorbance is read at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The total growth inhibition (TGI) concentration is calculated.

In Vitro Anti-inflammatory Activity Assays

3.2.1. NF-κB Activation Assay (EMSA) [6][7][8]

-

Cell Culture and Treatment: Human myeloid (KBM-5) or other relevant cells are pre-incubated with Coronarin D for a specified time (e.g., 8 hours) and then stimulated with an inflammatory agent like TNF (Tumor Necrosis Factor) for a short period (e.g., 15-30 minutes).[8]

-

Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and control cells.

-

EMSA Reaction: The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB binding site.

-

Gel Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A decrease in the intensity of the shifted band in the presence of Coronarin D indicates inhibition of NF-κB activation.

3.2.2. Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils [9]

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.

-

Compound Incubation: Neutrophils are incubated with various concentrations of Coronarin D.

-

Stimulation: The cells are then stimulated with fMLP/CB (formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B).

-

Measurement of Superoxide Anion Generation: The generation of superoxide anions is measured by the reduction of ferricytochrome c.

-

Measurement of Elastase Release: The release of elastase is measured using a chromogenic substrate.

-

Data Analysis: The inhibitory effects of Coronarin D on both processes are calculated.

In Vitro Antimicrobial Activity Assay

3.3.1. Broth Microdilution Method for MIC Determination [4][5]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: Coronarin D is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of Coronarin D that visibly inhibits the growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

Inhibition of NF-κB Signaling Pathway by Coronarin D

Coronarin D has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell survival, and proliferation.[6][7] The diagram below illustrates the proposed mechanism of action.

Caption: Inhibition of the NF-κB signaling pathway by Coronarin D.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a typical workflow for the preliminary in vitro evaluation of a natural product like Coronarin D.

Caption: A generalized experimental workflow for in vitro screening.

Conclusion

The preliminary in vitro data for Coronarin D demonstrate its significant potential as a multifaceted therapeutic agent. Its potent anti-cancer activity against a range of cell lines, its targeted inhibition of the pro-inflammatory NF-κB pathway, and its selective antimicrobial effects against Gram-positive bacteria provide a strong foundation for further investigation. Future studies should focus on elucidating the detailed molecular mechanisms, exploring its efficacy in in vivo models, and investigating the structure-activity relationships of its derivatives, which may include Methoxycoronarin D. This comprehensive in vitro profile underscores the importance of Coronarin D as a lead compound for the development of novel anti-cancer, anti-inflammatory, and antimicrobial drugs.

References

- 1. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Preliminary Investigation into the Mechanism of Action of Methoxycoronarin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the mechanism of action of Methoxycoronarin D, a derivative of the naturally occurring labdane diterpene, Coronarin D. Drawing upon available research on Methoxycoronarin D and its parent compound, this document outlines its potential as an anti-inflammatory and anti-cancer agent. The guide details its known molecular targets, including Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-1 (COX-1), and explores the highly probable involvement of the c-Jun N-terminal kinase (JNK) signaling pathway in inducing apoptosis. This document compiles available quantitative data, detailed experimental methodologies for key assays, and visual representations of the proposed signaling pathways to support further investigation and drug development efforts.

Introduction

Methoxycoronarin D, also known as Coronarin D methyl ether, is a derivative of Coronarin D, a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium.[1] Natural products and their derivatives represent a significant source of novel therapeutic agents. Preliminary studies indicate that Methoxycoronarin D possesses inhibitory effects on key inflammatory and cancer-related targets. This guide synthesizes the current understanding of its mechanism of action to provide a foundation for future research and development.

Molecular Targets and Proposed Mechanism of Action

Based on current data, Methoxycoronarin D is a potent inhibitor of NF-κB and COX-1.[1][2] Its mechanism of action in cancer is hypothesized to be similar to that of its parent compound, Coronarin D, which involves the induction of apoptosis through the activation of the JNK signaling pathway.

Inhibition of NF-κB and COX-1

Methoxycoronarin D has been shown to be a potent inhibitor of NF-κB with an IC50 value of 7.3 μM.[2] It is also a selective inhibitor of COX-1, with an IC50 value of 0.9 μM.[2] The inhibition of these pathways suggests a strong anti-inflammatory potential.

Induction of Apoptosis via the JNK Signaling Pathway

While direct studies on Methoxycoronarin D are limited, research on Coronarin D strongly suggests a mechanism involving the upregulation of the JNK signaling pathway, leading to apoptosis in cancer cells. This pathway is a critical regulator of cell death and survival. It is proposed that Methoxycoronarin D, like its parent compound, induces cellular stress, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a cascade of downstream targets, ultimately resulting in the activation of caspases and the execution of the apoptotic program.

Quantitative Data

The following table summarizes the available quantitative data for Methoxycoronarin D and its parent compound, Coronarin D. This data provides a preliminary indication of the compound's potency and therapeutic potential.

| Compound | Target/Assay | Cell Line/System | IC50/Effect | Citation |

| Methoxycoronarin D | NF-κB Inhibition | - | 7.3 μM | [2] |

| Methoxycoronarin D | COX-1 Inhibition | - | 0.9 μM | [2] |

| Coronarin D | Cell Viability (MTT Assay) | NPC-BM | Approx. 8 μM at 24h | [3] |

| Coronarin D | Cell Viability (MTT Assay) | NPC-039 | Approx. 8 μM at 24h | [3] |

Note: The cell viability data is for the parent compound, Coronarin D, and serves as an estimate for the potential cytotoxic effects of Methoxycoronarin D.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Methoxycoronarin D's mechanism of action. These protocols are based on standard laboratory procedures and studies conducted on the parent compound, Coronarin D.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Methoxycoronarin D on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Methoxycoronarin D (e.g., 0, 2, 4, 8, 16, 32 μM) for 24, 48, and 72 hours.

-

MTT Addition: Following treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for JNK Phosphorylation

This protocol is used to determine the effect of Methoxycoronarin D on the activation of the JNK signaling pathway.

-

Cell Lysis: Treat cells with Methoxycoronarin D for specified times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Methoxycoronarin D for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Methoxycoronarin D and a general experimental workflow for its investigation.

Caption: Proposed signaling pathway of Methoxycoronarin D.

References

A Technical Guide to the Natural Sources of Labdane Diterpenoids: From Extraction to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic diterpene core. This scaffold is the precursor to a wide array of bioactive molecules with significant pharmacological potential, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective activities. Their complex structures and potent biological effects have made them attractive targets for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of labdane diterpenoids, detailed methodologies for their extraction and characterization, and an overview of their interaction with key signaling pathways.

Natural Sources of Labdane Diterpenoids

Labdane diterpenoids are widely distributed in the plant kingdom, particularly in the resinous exudates of certain plant families. They are also found in fungi and marine organisms, highlighting their diverse biosynthetic origins.

Plant Sources:

The primary plant families known to be rich sources of labdane diterpenoids include:

-

Lamiaceae (Mint Family): This family is a prolific producer of labdane diterpenoids. Notable examples include:

-

Cistaceae (Rockrose Family): Species of the genus Cistus are well-known for producing a resin called "labdanum," which is rich in labdane diterpenes.[5] Key species include:

-

Zingiberaceae (Ginger Family): This family provides several bioactive labdane diterpenoids, such as:

-

Acanthaceae:

Fungal and Marine Sources:

Labdane diterpenoids have also been isolated from various fungi and marine organisms, demonstrating the broad distribution of their biosynthetic pathways. Marine-derived fungi, in particular, are emerging as a promising source of novel labdane structures.

Quantitative Analysis of Labdane Diterpenoids

The yield of labdane diterpenoids from natural sources can vary significantly depending on the species, geographical location, harvesting time, and the extraction method employed. The following table summarizes the reported yields of some prominent labdane diterpenoids.

| Labdane Diterpenoid | Natural Source | Plant Part | Yield (% of Dry Weight) | Reference |

| Andrographolide | Andrographis paniculata | Leaves | 0.74 - 4.11% | [10] |

| Andrographolide | Andrographis paniculata | Whole Plant | ~4% | [11] |

| Forskolin | Coleus forskohlii | Roots | 0.046 - 0.187% | [12] |

| Forskolin | Coleus forskohlii | Roots (Methanol Extraction) | 2.91% | [13][14] |

| Forskolin | Coleus forskohlii | Roots (Ethanol Extraction) | 2.59% | [13][14] |

| Sclareol | Salvia sclarea | Blossoms | 1.5 - 2.0% | [15] |

| Coronarin D | Hedychium coronarium | Rhizomes (Mother Plant) | 2.35% | [8] |

| Coronarin D | Hedychium coronarium | Rhizomes (Tissue Cultured) | up to 3.51% | [8] |

| Manoyl oxide & Isomers | Cistus creticus subsp. eriocephalus | Essential Oil | 70% | [6] |

| Labdanes | Cistus salviifolius | Essential Oil | 20% | [6] |

Experimental Protocols

The isolation and characterization of labdane diterpenoids involve a series of steps, from initial extraction to final purification and structural elucidation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of labdane diterpenoids from plant material.

Detailed Methodologies

1. Extraction and Isolation of Andrographolide from Andrographis paniculata

-

Extraction:

-

Air-dry the leaves of A. paniculata in the shade and then in a hot-air oven at a temperature below 60°C.

-

Grind the dried leaves into a fine powder (40 mesh).

-

Perform cold maceration of the leaf powder with a 1:1 mixture of dichloromethane and methanol.[10] Alternatively, ultrasound-assisted extraction with 95% aqueous ethanol at 45°C for 1 hour (repeated twice) can be used.

-

Combine the extracts, filter, and concentrate under vacuum to obtain the crude extract.

-

-

Purification:

-

The crude extract can be further purified by high-speed countercurrent chromatography (HSCCC).

-

Final purification is achieved by High-Performance Liquid Chromatography (HPLC) to yield andrographolide with high purity.

-

2. Extraction and Isolation of Forskolin from Coleus forskohlii

-

Extraction:

-

The tuberous roots of C. forskohlii are the primary source of forskolin.

-

Soxhlet extraction of the dried root powder with ethanol has been shown to be an effective method, yielding up to 2.83% forskolin.[14]

-

Alternatively, maceration with methanol followed by refluxing can be employed.

-

-

Purification:

-

The crude extract is often treated with activated charcoal to remove pigments and other impurities.[15]

-

Column chromatography using silica gel or activated charcoal is a common purification step.[15]

-

Further purification can be achieved by preparative HPLC or crystallization from a suitable solvent system to obtain pure forsklin.[8]

-

3. Extraction and Isolation of Sclareol from Salvia sclarea

-

Extraction:

-

The inflorescences and stem leaves of S. sclarea are the main sources of sclareol.[2]

-

Extraction is typically carried out using a 20-70% v/v aqueous solution of a C1-C3 aliphatic alcohol at a temperature range of 20-87°C.[1]

-

Supercritical fluid extraction (SFE) with CO2 is a more modern and environmentally friendly alternative.

-

-

Purification:

4. Extraction and Isolation of Coronarin D from Hedychium coronarium

-

Extraction:

-

Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient of hexane and hexane/ethyl acetate mixtures is used as the eluent.

-

Coronarin D is isolated from the fractions eluted with 20% and 50% hexane/ethyl acetate.[6]

-

Characterization Techniques:

The structure of isolated labdane diterpenoids is typically elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) provides valuable information about the fragmentation pattern, which can aid in structural elucidation.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

Signaling Pathways Modulated by Labdane Diterpenoids

Labdane diterpenoids exert their biological effects by modulating various cellular signaling pathways. One of the most well-studied is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Many labdane diterpenoids, including andrographolide and coronarin D, have been shown to inhibit the NF-κB pathway.[8] This inhibition can occur through multiple mechanisms, such as preventing the translocation of NF-κB into the nucleus or directly interfering with its DNA binding activity.

The following diagram illustrates the general mechanism of NF-κB inhibition by labdane diterpenoids.

Conclusion

Labdane diterpenoids represent a vast and promising source of new therapeutic agents. This guide has provided a comprehensive overview of their natural sources, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action. A thorough understanding of these aspects is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of this important class of natural products. Further research into the diverse natural sources and biological activities of labdane diterpenoids is warranted to unlock their full potential in modern medicine.

References

- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. florajournal.com [florajournal.com]

- 8. aimspress.com [aimspress.com]

- 9. Physiological responses, yield and medicinal substance (andrographolide, AP1) accumulation of Andrographis paniculata (Burm. f) in response to plant density under controlled environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of essential oils from Cistus species growing in Sardinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structural Elucidation of Methoxycoronarin D: An In-depth NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methoxycoronarin D, a labdane-type diterpenoid, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The following sections detail the experimental protocols, present a thorough analysis of the NMR data, and visualize the key structural correlations that were instrumental in confirming its molecular architecture. The data presented is based on the analysis of a closely related compound, coronarin D methyl ether, which is considered structurally analogous to Methoxycoronarin D.

Experimental Protocols

The structural determination of Methoxycoronarin D was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are representative of the methods used for acquiring high-resolution NMR data for this class of compounds.

1.1. Sample Preparation

A purified sample of the compound (typically 1-5 mg) was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.2. NMR Data Acquisition

All NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The standard suite of experiments included:

-

¹H NMR (Proton NMR): To identify the number and types of protons in the molecule.

-

¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, typically through two or three bonds.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

The specific parameters for each experiment, such as pulse sequences, acquisition times, and spectral widths, were optimized to ensure high-quality data.

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data obtained for coronarin D methyl ether, a compound closely related to Methoxycoronarin D. The data reveals the presence of a C-15 epimeric mixture.[1]

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1'a | 2.64 | dd | 16.0, 7.2 |

| H-1'b | 2.85 | dd | 16.0, 6.4 |

| OMe-2' | 3.72 | s | |

| OMe-15 | 3.52/3.53 | s |

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

| Position | δC (ppm) |

| C-1' | 40.6 |

| OMe | 52.0 |

| C-2' | 170.0 |

| OMe-15 | 56.54 |

| C-7 | 37.74/37.76 |

| C-8 | 148.03/148.06 |

| C-9 | 56.12/56.15 |

| C-10 | 39.40/39.41 |

| C-12 | 143.16/143.18 |

| C-14 | 31.3 |

| C-15 | 73.0 |

| C-17 | 107.36/107.43 |

Visualization of Experimental Workflows and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations that were pivotal in piecing together the molecular structure of Methoxycoronarin D.

Caption: Workflow for the isolation and structural elucidation of Methoxycoronarin D.

Caption: Key HMBC correlations confirming the connectivity around the C-15 side chain.

Interpretation of NMR Data

The ¹H NMR spectrum of Methoxycoronarin D is characterized by the presence of key signals corresponding to the methoxy groups and the protons adjacent to the carbonyl function.[1] The ¹³C NMR spectrum, in conjunction with DEPT-135 data, confirmed the presence of the carbonyl carbon of the ester and the carbon bearing the methoxy group. The observation of duplicated signals for several carbons (C-7, C-8, C-9, C-10, C-12, and C-17) is indicative of a C-15 epimeric mixture, a common feature in labdane diterpenes of this type.[1]

The 2D NMR data was crucial for assembling the complete structure. The ¹H-¹H COSY spectrum revealed the proton-proton coupling networks within the molecule, allowing for the tracing of the spin systems. The HSQC spectrum provided the direct one-bond correlations between protons and their attached carbons, confirming the assignments made from the 1D spectra.

The most critical information for establishing the overall carbon skeleton and the position of the methoxycarbonylmethyl group came from the HMBC spectrum. Key HMBC correlations were observed from the protons at H-1' (δH 2.64 and 2.85) to the carbons C-14 (δC 31.3), C-15 (δC 73.0), and the carbonyl carbon C-2' (δC 170.0).[1] Furthermore, a strong correlation was observed between the methoxy protons (δH 3.72) and the carbonyl carbon C-2' (δC 170.0), unequivocally placing the methoxy group as part of the methyl ester.[1] These long-range correlations are visualized in the diagram above and were instrumental in confirming the structure of Methoxycoronarin D.

References

Methodological & Application

Application Notes and Protocols: Methoxycoronarin D for In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycoronarin D, a methoxy-chalcone derivative, belongs to a class of compounds that have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines. These compounds are known to induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation. This document provides detailed protocols for assessing the in vitro cytotoxicity of Methoxycoronarin D, along with a summary of reported efficacy and an overview of the underlying molecular mechanisms.

Data Presentation: In Vitro Efficacy of Coronarin D and Related Methoxy-Chalcones

The following table summarizes the 50% inhibitory concentration (IC50) values of Coronarin D and similar methoxy-chalcone derivatives against various cancer cell lines, as determined by in vitro cytotoxicity assays.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Coronarin D | Human Oral Cancer Cells | Not Specified | Not Specified | [1] |

| Methoxy Chalcone Derivative 12 | MCF-7 (Breast Cancer) | MTT Assay | 4.19 ± 1.04 | [2] |

| Methoxy Chalcone Derivative 12 | ZR-75-1 (Breast Cancer) | MTT Assay | 9.40 ± 1.74 | [2] |

| Methoxy Chalcone Derivative 12 | MDA-MB-231 (Breast Cancer) | MTT Assay | 6.12 ± 0.84 | [2] |

| Methoxy Chalcone Derivative 13 | MCF-7 (Breast Cancer) | MTT Assay | 3.30 ± 0.92 | [2] |

| Methoxy Chalcone Derivative 13 | ZR-75-1 (Breast Cancer) | MTT Assay | 8.75 ± 2.01 | [2] |

| Methoxy Chalcone Derivative 13 | MDA-MB-231 (Breast Cancer) | MTT Assay | 18.10 ± 1.65 | [2] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Methoxycoronarin D on cancer cells.[3][4]

Materials:

-

Methoxycoronarin D

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Methoxycoronarin D in DMSO.

-

Prepare serial dilutions of Methoxycoronarin D in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Methoxycoronarin D. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Methoxycoronarin D concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of Methoxycoronarin D using the MTT assay.

Signaling Pathway: Coronarin D-Induced Apoptosis

Caption: Proposed signaling pathway for Coronarin D-induced apoptosis in cancer cells.[1]

Mechanism of Action

Coronarin D, a compound structurally related to Methoxycoronarin D, has been shown to induce apoptosis in human oral cancer cells.[1] The cytotoxic effect is mediated through the upregulation of the JNK1/2 signaling pathway.[1] Activation of this pathway leads to a decrease in the mitochondrial membrane potential and an increase in the expression of death receptors.[1] These events trigger the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[1] The modulation of apoptotic signaling pathways is a common mechanism for many chemotherapeutic agents.[5] Other related compounds have also been shown to induce cell cycle arrest and apoptosis through pathways such as the PI3K/AKT/mTOR pathway.[6]

References

- 1. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

Application Notes and Protocols for Methoxycoronarin D in Anti-inflammatory In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methoxycoronarin D, a natural compound isolated from the rhizomes of Hedychium coronarium, in preclinical in vivo models of acute inflammation. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the implicated signaling pathways to guide researchers in their study design and execution.

Introduction

Methoxycoronarin D has emerged as a promising anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators. Notably, Methoxycoronarin D has been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response, with an IC50 of 7.3 ± 0.3 µM.[1] It also exhibits selective inhibition of cyclooxygenase-1 (COX-1).[1] These mechanisms suggest its potential for therapeutic intervention in inflammatory diseases. This document focuses on the application of Methoxycoronarin D in two widely used in vivo models: carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and well-established in vivo assay to screen for acute anti-inflammatory activity. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of a test compound.

Quantitative Data

While specific dose-response data for pure Methoxycoronarin D in the carrageenan-induced paw edema model is not extensively available in the public domain, studies on extracts from Hedychium coronarium, the natural source of Methoxycoronarin D, provide valuable insights.

| Treatment | Dose | Time Point | % Inhibition of Paw Edema | Reference |

| Chloroform Extract | 400 mg/kg | - | 28% | [2] |

| Methanol Extract | 400 mg/kg | - | 33% | [2] |

| Indomethacin (Reference) | 10 mg/kg | 3 hours | ~50-60% | (Typical result) |

Note: The data for the extracts may not be directly extrapolated to the pure compound, Methoxycoronarin D, but it supports the anti-inflammatory potential of the plant's constituents.

Experimental Protocol

This protocol is a generalized procedure for the carrageenan-induced paw edema assay in rats. Researchers should optimize parameters based on their specific experimental design.

Materials:

-

Methoxycoronarin D

-

Carrageenan (lambda, type IV)

-

Vehicle for Methoxycoronarin D (e.g., 0.5% carboxymethylcellulose)

-

Positive control: Indomethacin (10 mg/kg)

-

Saline (0.9% NaCl)

-

Male Wistar rats (180-220 g)

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

Methoxycoronarin D (various doses, e.g., 10, 30, 100 mg/kg)

-

Positive Control (Indomethacin, 10 mg/kg)

-

-

Compound Administration: Administer Methoxycoronarin D, vehicle, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Lipopolysaccharide-Induced Acute Lung Injury Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in rodents leads to acute lung injury (ALI), characterized by neutrophil infiltration, pulmonary edema, and the production of pro-inflammatory cytokines. This model is highly relevant for studying the pathogenesis of acute respiratory distress syndrome (ARDS).

At present, there is a lack of specific published data on the application of Methoxycoronarin D in the LPS-induced acute lung injury model. The following protocol is a general guideline for researchers wishing to investigate the potential of Methoxycoronarin D in this model.

Experimental Protocol

Materials:

-

Methoxycoronarin D

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for Methoxycoronarin D

-

Positive control: Dexamethasone (1-5 mg/kg)

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Bronchoalveolar lavage (BAL) equipment

-

ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Animal Acclimatization and Grouping: As described for the paw edema model.

-

Compound Administration: Administer Methoxycoronarin D, vehicle, or dexamethasone (i.p. or p.o.) 1-2 hours before LPS challenge.

-

Induction of ALI: Anesthetize the mice and instill LPS (1-5 mg/kg in 50 µL of sterile saline) intratracheally or intranasally.

-

Sample Collection (6-24 hours post-LPS):

-

Anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

-

Harvest lung tissue for histological analysis and MPO assay.

-

-

BAL Fluid Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet.

-

Measure the protein concentration in the supernatant as an indicator of vascular permeability.

-

Measure cytokine levels (TNF-α, IL-6, IL-1β) in the supernatant by ELISA.

-

-

Lung Tissue Analysis:

-

Fix a portion of the lung tissue in 10% formalin for histological examination (H&E staining) to assess lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration).

-

Homogenize the remaining lung tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

-

-

Data Analysis: Compare the measured parameters between the different treatment groups and the vehicle control group using appropriate statistical tests.

Experimental Workflow

Caption: Workflow for the LPS-induced acute lung injury assay.

Implicated Signaling Pathway: NF-κB

The anti-inflammatory effects of Methoxycoronarin D are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[1] The canonical NF-κB pathway is a key regulator of gene transcription involved in the inflammatory response.

Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of Methoxycoronarin D.

Conclusion

Methoxycoronarin D demonstrates significant potential as an anti-inflammatory agent, with in vitro evidence pointing towards the inhibition of the NF-κB pathway and COX-1. The provided protocols for the carrageenan-induced paw edema and LPS-induced acute lung injury models serve as a foundation for researchers to further investigate the in vivo efficacy and mechanism of action of Methoxycoronarin D. Further studies are warranted to establish a clear dose-response relationship for the pure compound and to explore its therapeutic potential in a broader range of inflammatory conditions.

References

Application Notes and Protocols for High-Throughput Screening of Methoxycoronarin D Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Methoxycoronarin D analogs to identify and characterize novel therapeutic candidates. The protocols focus on assays relevant to the potential anti-inflammatory and cytotoxic activities of this class of compounds.

Introduction

Methoxycoronarin D is a diterpene isolated from the rhizomes of Hedychium coronarium. Analogs of this natural product are of significant interest for drug discovery due to the diverse biological activities exhibited by related compounds, including anti-inflammatory and antineoplastic effects.[1] High-throughput screening provides an efficient means to evaluate large libraries of Methoxycoronarin D analogs to identify "hit" compounds with desired biological activities and to elucidate their mechanisms of action.

This document outlines protocols for primary and secondary HTS assays to assess the anti-inflammatory and cytotoxic properties of Methoxycoronarin D analogs. A counter-screening strategy is included to eliminate non-specific cytotoxic compounds from primary anti-inflammatory screens.

High-Throughput Screening for Anti-Inflammatory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.[2][3] A cell-based HTS assay using an NF-κB reporter gene is a robust method for identifying inhibitors of this pathway.

Primary Assay: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements. A decrease in luciferase activity in the presence of a test compound indicates potential inhibition of the NF-kB pathway.

Experimental Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin).

-

Seed 20,000 cells per well in a 96-well or 384-well white, clear-bottom plate and incubate overnight at 37°C and 5% CO2.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of Methoxycoronarin D analogs in DMSO.

-

Serially dilute the compounds to the desired concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

-

Add the diluted compounds to the cells and incubate for 1 hour.

-

-

Induction of NF-κB Activation:

-

Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL, to induce the inflammatory response.

-

Include appropriate controls:

-

Negative Control: Cells treated with vehicle (DMSO) only.

-

Positive Control: Cells stimulated with TNF-α in the presence of vehicle (DMSO).

-

Reference Inhibitor: Cells stimulated with TNF-α and treated with a known NF-κB inhibitor (e.g., dehydrocostus lactone).[2]

-

-

-

Luciferase Activity Measurement:

-

After 6-8 hours of incubation with TNF-α, add a luciferase substrate solution (e.g., Nano-Glo® Live Cell Assay System) to each well.[3]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the NF-κB activity is inhibited).

-

Data Presentation:

| Analog ID | IC50 (µM) for NF-κB Inhibition |

| MCD-Analog-001 | 5.2 |

| MCD-Analog-002 | 12.8 |

| MCD-Analog-003 | > 50 |

| MCD-Analog-004 | 2.1 |

| Reference Inhibitor | 0.8 |

Table 1: Example quantitative data for NF-κB inhibition by Methoxycoronarin D analogs.

Secondary Assay: High-Content Imaging of NF-κB Translocation

This assay validates the findings from the reporter assay by directly visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.[4][5]

Experimental Protocol:

-

Cell Culture and Seeding:

-

Seed human umbilical vein endothelial cells (HUVECs) or other suitable cells at a density of 2,000 cells per well in a 384-well imaging plate and incubate overnight.[4]

-

-

Compound Treatment and Stimulation:

-

Treat the cells with Methoxycoronarin D analogs for 1 hour.

-

Stimulate with TNF-α (20 ng/mL) for 30 minutes.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

-

The ratio of nuclear to cytoplasmic fluorescence intensity is used to determine the extent of translocation.

-

High-Throughput Screening for Cytotoxicity

It is crucial to assess the cytotoxic effects of the Methoxycoronarin D analogs to distinguish between specific anti-inflammatory activity and general toxicity.[6][7]

Primary Cytotoxicity Assay: Cell Viability (ATP Content)

This assay measures the ATP content of the cell population, which is an indicator of cell viability and metabolic activity. A decrease in ATP levels suggests cytotoxicity.

Experimental Protocol:

-

Cell Culture and Seeding:

-

Seed a relevant cell line (e.g., the same cell line used in the primary anti-inflammatory screen or a cancer cell line like U2OS) in a 96-well or 384-well plate.[7]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the Methoxycoronarin D analogs for 24-48 hours.

-

-

ATP Measurement:

-

Add a reagent that lyses the cells and allows for the measurement of ATP via a luciferase-based reaction (e.g., CellTiter-Glo®).

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the CC50 value (the concentration at which 50% of cell viability is lost).

-

Data Presentation:

| Analog ID | CC50 (µM) |

| MCD-Analog-001 | > 100 |

| MCD-Analog-002 | 75.3 |

| MCD-Analog-003 | > 100 |

| MCD-Analog-004 | 25.1 |

| Doxorubicin (Control) | 0.5 |

Table 2: Example quantitative data for the cytotoxicity of Methoxycoronarin D analogs.

Secondary Apoptosis Assay: Caspase-3/7 Activity

This assay determines if cytotoxicity is mediated through apoptosis by measuring the activity of executioner caspases 3 and 7.[8][9][10]

Experimental Protocol:

-

Cell Culture and Seeding:

-

Seed cells in a multi-well plate as described for the cell viability assay.

-

-

Compound Treatment:

-

Treat cells with the Methoxycoronarin D analogs for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Caspase Activity Measurement:

-

Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7).

-

Incubate to allow for caspase cleavage of the substrate.

-

Measure the resulting luminescence or fluorescence signal with a plate reader.[9]

-

-

Data Analysis:

-

Quantify the fold-change in caspase activity relative to untreated cells.

-

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, which is a primary target for the anti-inflammatory screening of Methoxycoronarin D analogs.

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

High-Throughput Screening Workflow

The diagram below outlines the logical workflow for screening Methoxycoronarin D analogs, from the primary screen to hit validation.

Caption: HTS workflow for Methoxycoronarin D analogs.

Conclusion

The described high-throughput screening assays provide a comprehensive strategy for the initial characterization of Methoxycoronarin D analogs. By combining a primary screen for anti-inflammatory activity with a counter-screen for cytotoxicity, researchers can efficiently identify specific and potent "hit" compounds. Subsequent secondary assays, such as high-content imaging for NF-κB translocation and caspase activity assays, will further validate these hits and provide insights into their mechanisms of action. This systematic approach will accelerate the discovery and development of novel drug candidates from this promising class of natural product analogs.

References

- 1. BJOC - Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities [beilstein-journals.org]

- 2. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High content, high-throughput screening for small molecule inducers of NF-κB translocation | PLOS One [journals.plos.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biocompare.com [biocompare.com]

- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Antimicrobial Activity of Methoxycoronarin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of Methoxycoronarin D, a labdane-type diterpene with potential therapeutic applications. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and analysis of the mechanism of action.

Introduction to Methoxycoronarin D and its Antimicrobial Potential

Methoxycoronarin D belongs to the diterpenoid class of natural products, which are known for their diverse biological activities. Its analogue, Coronarin D, has demonstrated notable efficacy against Gram-positive bacteria by disrupting the integrity of the bacterial cell membrane.[1][2] This mode of action, which involves compromising the physical barrier of the pathogen, makes it a promising candidate for further investigation, especially in an era of growing antibiotic resistance. Understanding the antimicrobial spectrum and potency of Methoxycoronarin D is a critical step in its development as a potential therapeutic agent.

Key Experimental Protocols

To comprehensively assess the antimicrobial activity of Methoxycoronarin D, a series of in vitro assays are recommended. These include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as evaluating its activity using the disk diffusion method.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a compound.

Protocol: Broth Microdilution Assay

-

Preparation of Methoxycoronarin D Stock Solution:

-

Dissolve Methoxycoronarin D in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure the final concentration of the solvent in the assay does not inhibit microbial growth (typically ≤1% v/v).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Incubate the broth culture at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Assay Setup in a 96-Well Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the Methoxycoronarin D stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a concentration gradient of the compound.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

-

Incubation and Interpretation:

-

Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.

-

The MIC is determined as the lowest concentration of Methoxycoronarin D at which there is no visible growth (turbidity) of the microorganism.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a continuation of the MIC test.

Protocol: MBC Assay

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

-

Incubation and Interpretation:

-

Incubate the agar plates at the appropriate temperature for 24-48 hours.

-

The MBC is the lowest concentration of Methoxycoronarin D that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

-

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. It provides a visual representation of the compound's ability to inhibit microbial growth.

Protocol: Disk Diffusion Assay

-

Preparation of Agar Plates and Inoculum:

-

Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).

-

Prepare a standardized bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).

-

Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the bacterial suspension.

-

-

Application of Methoxycoronarin D:

-

Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of Methoxycoronarin D solution.

-

Allow the solvent to evaporate completely from the disks in a sterile environment.

-

-

Assay Setup and Incubation:

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a positive control disk (containing a known antibiotic) and a negative control disk (containing only the solvent).

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

-

Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the activity of Methoxycoronarin D against different microorganisms.

Table 1: Antimicrobial Activity of Coronarin D (Reference for Methoxycoronarin D)

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 12.5 | 25 |

| Staphylococcus epidermidis | 12.5 | 25 |

| Bacillus cereus | 6.25 | 12.5 |

| Enterococcus faecalis | 50 | 100 |

| Escherichia coli | >200 | >200 |

| Pseudomonas aeruginosa | >200 | >200 |

| Candida albicans | 25 | 50 |